

Application Notes and Protocols: EGDN in Low-Temperature Dynamite

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethylene glycol dinitrate*

Cat. No.: *B1195984*

[Get Quote](#)

Authored for: Researchers, scientists, and drug development professionals.

Introduction: The Role of EGDN in Low-Temperature Explosives

Ethylene Glycol Dinitrate (EGDN), also known as Nitroglycerol, is a colorless, oily liquid explosive that serves a critical function in the formulation of dynamite intended for use in cold environments.^{[1][2][3]} Historically, dynamite based on Nitroglycerin (NG) faced a significant operational limitation: NG freezes at +13.3°C.^[4] Frozen dynamite is extremely sensitive and dangerous to handle. The primary application of EGDN in dynamite is to act as a freezing point depressant when mixed with NG, significantly lowering the freezing point of the explosive liquid and ensuring the dynamite remains safe and effective at low temperatures.^{[1][2][5][6][7]}

EGDN offers performance characteristics comparable to NG, including high explosive energy, but with greater stability and lower sensitivity.^{[1][8]} It also possesses a perfect oxygen balance, meaning its decomposition can convert it entirely into gaseous products (CO₂, H₂O, N₂) without requiring an external oxidizer, contributing to its high power index.^{[2][5][9]} These properties make EGDN an ideal substitute for or additive to NG in creating "low-freezing dynamites".^[8] Typical commercial formulations have an EGDN/NG ratio of approximately 8/2 or 9/1.^[4]

Physicochemical and Explosive Properties

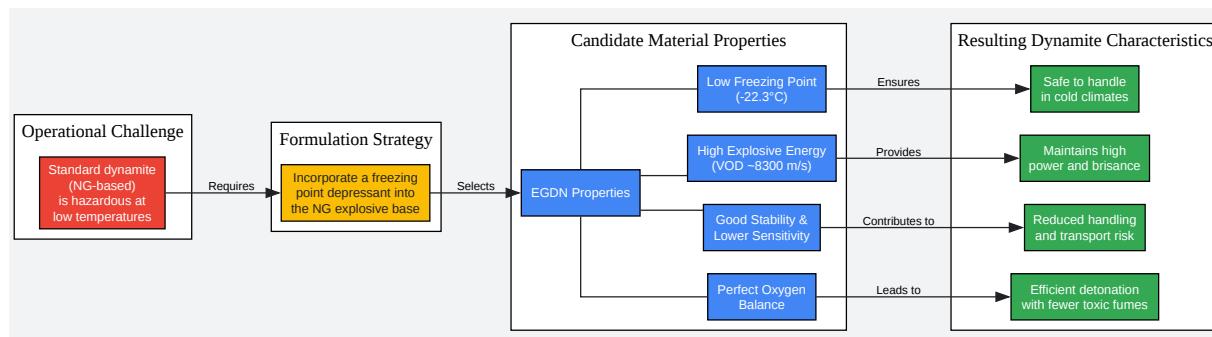
The selection of EGDN as a low-temperature plasticizer for dynamite is based on its distinct physical and explosive properties compared to Nitroglycerin.

Comparative Data of EGDN and Nitroglycerin

The following table summarizes the key properties of pure EGDN and NG for direct comparison.

Property	Ethylene Glycol Dinitrate (EGDN)	Nitroglycerin (NG)	Reference(s)
Molecular Formula	$C_2H_4N_2O_6$	$C_3H_5N_3O_9$	[2] [4]
Molar Mass	152.06 g/mol	227.09 g/mol	[2] [4]
Freezing Point	-22.3 °C	+13.3 °C	[4]
Density (20°C)	1.49 g/cm³	1.59 g/cm³	[4]
Vapor Pressure (20°C)	0.038 to 0.05 mmHg	0.00012 to 0.011 mmHg	[4]
Detonation Velocity	~8300 m/s	~7700 m/s	[2]
Oxygen Balance (to CO ₂)	0%	+3.5%	[2]
Impact Sensitivity	Less sensitive than NG	More sensitive than EGDN	[1] [3]
Appearance	Colorless to yellowish oily liquid	Pale yellow viscous liquid	[4]

Performance Data of EGDN-based Compositions


Quantitative performance metrics are essential for evaluating the efficacy of dynamite formulations. The data below is for the pure explosive liquids, which are the primary energetic components in dynamite.

Performance Metric	EGDN	Nitroglycerin (NG)	TNT (for reference)	Reference(s)
Lead Block Test (Brisance)	650 cm ³	~590 cm ³ (10% lower than EGDN)	-	[3]
Detonation Velocity	~8300 m/s	~7700 m/s	6900 m/s	[2][5]
R.E. Factor	1.66	-	1.00	[2]

Note: Performance of a final dynamite composition will vary based on the absorbent, oxidizers (e.g., sodium nitrate), and other additives used in the formulation.[4]

Logical Framework for EGDN Application

The decision to use EGDN in low-temperature dynamite is based on a clear logical relationship between its intrinsic properties and the desired operational characteristics of the final product.

[Click to download full resolution via product page](#)

Caption: Logical flow from operational need to EGDN properties and final product benefits.

Experimental Protocols for Low-Temperature Evaluation

Evaluating the performance and safety of EGDN-based dynamite at low temperatures requires specialized protocols adapted from standard explosive testing methods.

Protocol: Low-Temperature Impact Sensitivity Test

This protocol is adapted from the standard Picatinny Arsenal impact sensitivity test to determine the effect of low temperatures on the explosive.[\[10\]](#)

Objective: To measure the impact energy required for a 50% probability of detonation at a specified low temperature.

Apparatus:

- Drop-weight impact tester.
- Insulated, triple-walled firing chamber or a custom steel receptacle capable of holding a cryogenic liquid.[\[10\]](#)
- Liquid Nitrogen (LN₂) as the cooling medium.
- Thermocouple for temperature monitoring.
- Standardized sample cups, anvils, and striker pins.

Methodology:

- Sample Preparation: Prepare a consistent, measured amount of the dynamite composition and press it into the sample cup according to standard procedures.
- Apparatus Cooling: Place the anvil and sample cup assembly into the insulated chamber. Introduce liquid nitrogen into the chamber, ensuring the sample is fully immersed or the surrounding apparatus reaches thermal equilibrium.

- Temperature Stabilization: Monitor the temperature of the anvil block with a thermocouple. Allow the apparatus to cool for a sufficient time (e.g., 4-5 minutes) to ensure the explosive sample has reached the target cryogenic temperature.[10]
- Impact Test: Position the cooled apparatus on the impact tester base. Set the drop weight to a predetermined height. Release the weight to strike the sample.
- Observation: Record the result as either a "go" (detonation, spark, or audible crack) or a "no-go" (no reaction).[11]
- Data Analysis: Use a statistical method, such as the Bruceton up-and-down method, to determine the 50% explosion probability height (H_{50}) by conducting a series of tests at varying drop heights. The impact energy is calculated from H_{50} .
- Safety: All operations must be conducted remotely in a certified blast-proof facility.

Protocol: Low-Temperature Detonation Velocity (VOD) Test

Objective: To measure the detonation velocity of a confined or unconfined charge of the dynamite composition at low temperature.

Apparatus:

- High-speed digital oscilloscope or VOD meter.
- Ionization probes or continuous wire probes.
- Cardboard or PVC tubing for charge confinement.
- Insulated cooling chamber or bath (e.g., filled with a dry ice/acetone slurry or mechanically refrigerated).
- Standard detonator and booster.

Methodology:

- Charge Preparation: Prepare a cylindrical charge of the dynamite of a known length and diameter, inserting the VOD probes at precisely measured distances along the charge axis.
- Charge Cooling: Place the prepared charge into the insulated cooling chamber. Allow the charge to equilibrate at the target low temperature for an extended period (e.g., >5 hours for a large charge) to ensure a uniform temperature throughout.[\[12\]](#)
- Test Execution: Remove the cooled charge from the chamber and immediately place it in the test firing position.
- Initiation: Initiate the charge using a standard detonator and booster. The test must be conducted quickly after removal from the cooling chamber to minimize warming.
- Data Acquisition: The VOD meter or oscilloscope will record the time interval between the activation of successive probes as the detonation front passes.
- Calculation: The detonation velocity is calculated by dividing the known distance between the probes by the measured time interval.

Protocol: Thermal Analysis using Differential Scanning Calorimetry (DSC)

Objective: To identify phase transitions (like freezing/melting) and the onset of thermal decomposition at low and elevated temperatures.

Apparatus:

- Differential Scanning Calorimeter with a sub-ambient cooling accessory (e.g., a liquid nitrogen cooling system).
- Hermetically sealed sample pans (e.g., aluminum or stainless steel).

Methodology:

- Sample Preparation: Place a small, precisely weighed sample (1-5 mg) of the EGDN/NG mixture or dynamite composition into a hermetically sealed pan.

- Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
- Cooling Cycle: Cool the cell at a controlled rate (e.g., 10°C/min) to a low temperature, such as -100°C, to observe any exothermic crystallization events.[13]
- Heating Cycle: Heat the sample at a controlled rate (e.g., 10°C/min) from the low temperature up to the point of decomposition (e.g., >200°C).[11]
- Data Analysis: Record the heat flow versus temperature. Analyze the resulting thermogram to identify:
 - Glass transitions (Tg): A shift in the baseline.
 - Crystallization peaks (Tc): Exothermic peaks during cooling.
 - Melting peaks (Tm): Endothermic peaks during heating.
 - Decomposition onset (Td): The start of a large, sharp exothermic peak, indicating thermal decomposition.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for characterizing a low-temperature dynamite composition.

Caption: Workflow for the characterization of EGDN-based low-temperature explosives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Ethylene glycol dinitrate - Wikipedia [en.wikipedia.org]

- 3. Ethylene glycol dinitrate - Sciencemadness Wiki [sciemadness.org]
- 4. osha.gov [osha.gov]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Ethylene glycol dinitrate | C₂H₄N₂O₆ | CID 40818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. iccheme.org [iccheme.org]
- 12. mdpi.com [mdpi.com]
- 13. apps.dtic.mil [apps.dtic.mil]
- To cite this document: BenchChem. [Application Notes and Protocols: EGDN in Low-Temperature Dynamite]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1195984#application-of-egdn-in-low-temperature-dynamite-compositions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com